IPSU is a selective antagonist of the orexin 2 receptor (OX2R) [, , ]. Orexin receptors, including OX1R and OX2R, are involved in various physiological processes, including sleep-wake regulation. IPSU demonstrates high affinity for OX2R while exhibiting minimal interaction with OX1R [, , ]. This selectivity makes IPSU a valuable tool in scientific research for investigating the specific roles of OX2R in biological systems, particularly in the context of sleep and wakefulness.
IPSU acts as a selective antagonist of the OX2R [, , ]. Antagonists bind to receptors and block the binding of endogenous ligands, thereby inhibiting downstream signaling pathways. In the case of IPSU, it binds to OX2R and prevents the binding of orexin neuropeptides, primarily orexin-A and orexin-B. This inhibition of orexin signaling in the brain leads to increased sleep, particularly non-rapid eye movement (NREM) sleep [, ].
7.1 Sleep Research: IPSU is primarily utilized in scientific research to investigate the role of OX2R in regulating sleep-wake cycles [, , ]. Its selectivity for OX2R allows researchers to differentiate the specific effects of OX2R antagonism from those of dual orexin receptor antagonists (DORAs) that target both OX1R and OX2R.
7.2. Comparative Pharmacology: IPSU serves as a valuable tool for comparing and contrasting the effects of selective OX2R antagonism with DORAs on sleep architecture [, , ]. Such comparisons contribute to a better understanding of the individual contributions of OX1R and OX2R to sleep regulation.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3